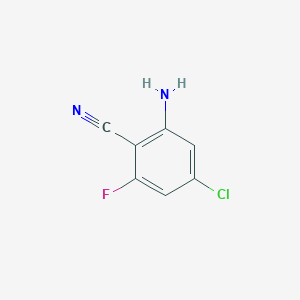
5-Bromo-8-methoxyisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H7BrN2O It is a derivative of isoquinoline, featuring a bromine atom at the 5-position, a methoxy group at the 8-position, and a nitrile group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxyisoquinoline, followed by the introduction of the nitrile group. The reaction conditions often include:
Bromination: Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).
Nitrile Introduction: This step can be achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using copper(I) cyanide (CuCN) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-8-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-8-methoxyisoquinoline-1-carbonitrile, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
5-Bromo-8-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
類似化合物との比較
Similar Compounds
5-Bromo-8-methoxyisoquinoline: Lacks the nitrile group, making it less versatile in certain reactions.
8-Methoxyisoquinoline-1-carbonitrile:
5-Bromoisoquinoline-1-carbonitrile: Lacks the methoxy group, altering its chemical properties and biological activity.
Uniqueness
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromine and nitrile groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C11H7BrN2O |
|---|---|
分子量 |
263.09 g/mol |
IUPAC名 |
5-bromo-8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)7-4-5-14-9(6-13)11(7)10/h2-5H,1H3 |
InChIキー |
MFFGFEVOTDWPAD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Br)C=CN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)




amine](/img/structure/B13190991.png)

![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)

